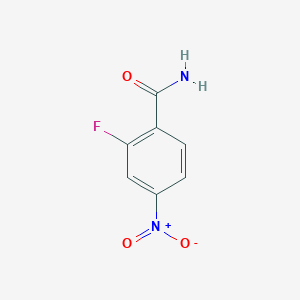

2-Fluoro-4-nitrobenzamide

描述

Overview and Significance of Fluorinated Benzamide (B126) Derivatives in Chemical Science

Benzamide derivatives are a class of organic compounds that are foundational in medicinal chemistry and materials science. ontosight.aimdpi.com The introduction of fluorine atoms into the benzamide structure, creating fluorinated benzamide derivatives, significantly alters the molecule's properties, often enhancing its biological activity and stability. ontosight.ainih.gov Fluorination can increase a compound's lipophilicity, metabolic stability, and membrane permeation, which are all crucial factors in drug design. nih.gov The strategic placement of fluorine can also influence the molecule's conformation and its binding affinity to biological targets. nih.govmdpi.com

These enhanced properties have led to the exploration of fluorinated benzamides in a wide range of therapeutic areas, including as antimicrobial, antiviral, and antineoplastic agents. ontosight.aiontosight.ai In agrochemicals, they are investigated as potential herbicides and fungicides. ontosight.ai The unique electronic and steric effects of fluorine make these compounds valuable tools for researchers seeking to develop new and more effective molecules. mdpi.com

Historical Context of 2-Fluoro-4-nitrobenzamide in Research

This compound, with the CAS number 350-32-3, emerged as a compound of interest in the latter half of the 20th century, in parallel with advancements in fluorination and nitration techniques in aromatic chemistry. smolecule.comnih.gov Its synthesis and potential applications have been explored in various research contexts. For instance, it has been used as a precursor in the synthesis of more complex molecules, including those with potential pharmaceutical applications. researchgate.netgoogle.com Patents and scientific literature from the late 20th and early 21st centuries describe its use in the creation of novel compounds. google.comacs.org

Current Research Landscape and Future Directions for this compound

Currently, this compound is primarily utilized as a chemical building block in both academic and industrial research. calpaclab.comendotherm-lsm.com Its functional groups—the fluorine atom, the nitro group, and the amide—provide multiple points for chemical modification, making it a versatile starting material.

Future research directions for this compound are likely to focus on several key areas:

Development of more efficient synthesis methods: Optimizing reaction conditions and exploring new synthetic pathways could lead to more cost-effective production, making the compound more accessible for a broader range of research. vulcanchem.com

Exploration of new therapeutic agents: Researchers continue to use this compound as a scaffold to design and synthesize novel compounds with potential applications in areas such as oncology and infectious diseases. ontosight.aiacs.org

Materials science applications: The unique properties imparted by the fluoro and nitro groups may be leveraged in the development of new materials with specific optical or electronic properties. smolecule.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYXSYLXWAVLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617997 | |

| Record name | 2-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-32-3 | |

| Record name | 2-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry

Established Synthetic Pathways for 2-Fluoro-4-nitrobenzamide

A convenient and well-documented route to derivatives of this compound begins with 2-fluoro-4-nitrotoluene (B45272). researchgate.netguidechem.com This multi-step synthesis involves the initial oxidation of the methyl group, followed by conversion to an amide and subsequent reduction of the nitro group.

Oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid

The initial and critical step in this synthetic sequence is the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid, yielding 2-fluoro-4-nitrobenzoic acid. This transformation is typically accomplished using strong oxidizing agents.

One common method employs potassium permanganate (B83412) (KMnO₄) in an aqueous solution. researchgate.net The reaction is followed by acidification to precipitate the desired carboxylic acid product. Yields for this method can vary, with reported efficiencies ranging from 25% to over 70%, depending on the specific reaction conditions. Another potent oxidizing system involves chromium trioxide and periodic acid in a solvent such as acetonitrile (B52724). chemicalbook.com This approach has been reported to achieve a high yield of approximately 81%. chemicalbook.com The use of nitric acid at elevated temperatures and pressures has also been explored, affording the product in a 78% yield. google.com

Table 1: Comparison of Oxidation Methods for 2-fluoro-4-nitrotoluene

| Oxidizing Agent | Solvent | Yield | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous Solution | 25-70% | |

| Chromium Trioxide/Periodic Acid | Acetonitrile | ~81% | chemicalbook.com |

| Nitric Acid | Aqueous | 78% | google.com |

Chlorination and Amination to N-methyl-2-fluoro-4-nitrobenzamide

Following the synthesis of 2-fluoro-4-nitrobenzoic acid, the next step involves its conversion to an N-methylamide derivative. This is typically a two-step process involving an initial chlorination followed by amination.

The carboxylic acid is first converted to the more reactive acyl chloride, 2-fluoro-4-nitrobenzoyl chloride. This is often achieved by treatment with thionyl chloride. google.com The resulting acyl chloride is then reacted with methylamine (B109427) gas in a suitable solvent, such as chloroform, to produce N-methyl-2-fluoro-4-nitrobenzamide. This chlorination and amination sequence has been reported to proceed with a high yield of 95%. researchgate.netgoogle.com

Hydrogenation to 4-amino-2-fluoro-N-methyl-benzamide

The final step in this pathway is the reduction of the nitro group of N-methyl-2-fluoro-4-nitrobenzamide to an amino group, yielding 4-amino-2-fluoro-N-methyl-benzamide. researchgate.net This transformation is a key step as it introduces a versatile functional group for further chemical modifications.

The reduction is commonly carried out via catalytic hydrogenation. researchgate.netguidechem.com A palladium on carbon (Pd/C) catalyst is typically employed for this purpose. researchgate.netguidechem.com This method is considered a clean and environmentally friendly technique and has been shown to be highly efficient, affording the desired product in a 98% yield. researchgate.netgoogle.com This high yield and the clean nature of the reaction make it suitable for large-scale production. guidechem.comgoogle.com

Synthesis from 2-fluoro-4-nitrobenzoyl chloride

An alternative route to amides of 2-fluoro-4-nitrobenzoic acid involves the direct amination of 2-fluoro-4-nitrobenzoyl chloride. This intermediate can be synthesized from 2-fluoro-4-nitrobenzoic acid by reacting it with agents like oxalyl chloride or thionyl chloride. nih.govgoogle.com

In one documented procedure, 2-fluoro-4-nitrobenzoic acid is treated with ammonium (B1175870) chloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), l-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF). The reaction mixture is stirred overnight at room temperature to yield this compound.

Alternative and Green Synthetic Approaches

In an effort to develop more sustainable and efficient synthetic methods, alternative approaches have been investigated. One such approach involves the use of phase transfer catalysis.

Phase Transfer Catalysis in Synthesis

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases. biomedres.us In the context of the synthesis of 2-fluoro-4-nitrobenzoic acid, PTC has been employed to improve the efficiency of the oxidation of 2-fluoro-4-nitrotoluene.

One reported method utilizes potassium permanganate as the oxidant in the presence of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide or tetrabutylammonium chloride. chemicalbook.compatsnap.com This approach has been shown to produce 2-fluoro-4-nitrobenzoic acid in a yield of 74%. researchgate.net The use of a phase transfer catalyst can enhance the reaction rate and yield by facilitating the transfer of the permanganate ion from the aqueous phase to the organic phase where the 2-fluoro-4-nitrotoluene is located. biomedres.uscrdeepjournal.org

Table 2: Summary of Synthetic Steps and Yields

| Step | Starting Material | Product | Reagents | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | 2-fluoro-4-nitrotoluene | 2-fluoro-4-nitrobenzoic acid | KMnO₄, Phase Transfer Catalyst | 74% | researchgate.net |

| Chlorination & Amination | 2-fluoro-4-nitrobenzoic acid | N-methyl-2-fluoro-4-nitrobenzamide | Thionyl chloride, Methylamine | 95% | researchgate.netgoogle.com |

| Hydrogenation | N-methyl-2-fluoro-4-nitrobenzamide | 4-amino-2-fluoro-N-methyl-benzamide | H₂, Pd/C | 98% | researchgate.netgoogle.com |

Environmentally Benign Hydrogenation Techniques

In the pursuit of greener chemical processes, traditional reduction methods for nitroarenes, which often employ stoichiometric metallic reductants like iron or tin, are being replaced by cleaner catalytic hydrogenation techniques. For derivatives of this compound, catalytic hydrogenation stands out as an environmentally friendly and efficient method for the reduction of the nitro group.

A notable example is the reduction of N-methyl-2-fluoro-4-nitrobenzamide. This reaction is a key step in the synthesis of pharmacologically important intermediates such as 4-amino-2-fluoro-N-methyl-benzamide. The process utilizes a Palladium on carbon (Pd/C) catalyst with hydrogen gas. researchgate.net This method is considered clean as it avoids the use of toxic reagents and minimizes the generation of metallic waste. researchgate.net The reaction proceeds with high efficiency, affording the desired amino derivative in yields as high as 98%. researchgate.net

The general advantages of catalytic hydrogenation include:

High Atom Economy: The primary reactant, hydrogen, is incorporated into the product, with water being the only significant byproduct.

Catalyst Reusability: Noble metal catalysts like Pd/C can often be recovered and reused, reducing costs and environmental impact.

Mild Conditions: Many hydrogenations can be carried out at or near room temperature and atmospheric pressure, reducing energy consumption.

While traditional methods like using iron powder are effective, they produce large quantities of iron-containing sludge, posing significant disposal challenges. researchgate.net Therefore, the adoption of catalytic hydrogenation represents a significant step towards more sustainable pharmaceutical and chemical manufacturing.

| Reactant | Catalyst | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-methyl-2-fluoro-4-nitrobenzamide | Pd/C | H₂ | 4-amino-2-fluoro-N-methyl-benzamide | 98% | researchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in synthetic organic chemistry, offering significant advantages over conventional heating methods. For the synthesis of benzamides, microwave assistance can dramatically reduce reaction times and, in some cases, improve yields. chemmethod.com This technology utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.

In the context of benzoylation reactions, which are fundamental to the formation of benzamide (B126) derivatives, microwave-assisted protocols have demonstrated remarkable rate enhancements. chemmethod.com For instance, reactions that require 5-8 hours under conventional heating can be completed in just 4-6 minutes using microwave irradiation. chemmethod.com This acceleration is attributed to the bulk activation of molecules within the reaction, a different mechanism from the conductive heating of conventional methods. chemmethod.com

While specific literature detailing the microwave-assisted synthesis of this compound itself is not prevalent, the general principles are highly applicable. The synthesis would typically involve the reaction of a suitable benzoic acid derivative with an amine source under microwave irradiation. The benefits of such an approach would include:

Rapid Reaction Rates: Significant reduction in synthesis time from hours to minutes.

Improved Yields: In many cases, the high temperatures reached quickly can lead to cleaner reactions with fewer side products.

Energy Efficiency: Direct heating of the reactants is more energy-efficient than heating the entire reaction vessel and surrounding environment.

Ultrasonic Irradiation in Benzamide Synthesis

Ultrasonic irradiation, or sonochemistry, provides another non-conventional energy source for accelerating chemical reactions. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and violent collapse of bubbles in a liquid. chemmethod.comijariie.com This collapse generates localized hot spots with extremely high temperatures and pressures, enhancing chemical reactivity. ijariie.com

The application of ultrasound has been proven to be a green and highly efficient pathway for the preparation of various benzamide derivatives. researchgate.net It is considered an eco-friendly technology that often leads to higher yields, shorter reaction times, and milder reaction conditions compared to silent (non-irradiated) processes. ijariie.comresearchgate.net For example, the direct condensation of benzoic acids and amines to form benzamides can be performed at room temperature in 15-60 minutes under ultrasonic irradiation, often with the aid of a reusable catalyst. researchgate.net

Key advantages of using ultrasonic irradiation in benzamide synthesis include:

Rate Acceleration: Reaction times can be reduced from hours to minutes. chemmethod.com

Mild Conditions: Many reactions can be conducted at ambient temperature, avoiding the need for heating. researchgate.net

Enhanced Yields: Sonication can improve reaction efficiency and product yields. ijariie.com

Green Chemistry: It is an energy-efficient method that aligns with the principles of sustainable chemistry. researchgate.net

| Method | Typical Reaction Time | Key Advantage | Reference |

|---|---|---|---|

| Conventional Heating | 5-8 hours | Standard procedure | chemmethod.com |

| Ultrasonic Irradiation | 40-60 minutes | Mild conditions, improved yield | chemmethod.com |

| Microwave Irradiation | 4-6 minutes | Dramatic rate acceleration | chemmethod.com |

Derivatization and Functionalization Reactions

Nucleophilic Aromatic Substitution Reactions of this compound Derivatives

The structure of this compound is primed for nucleophilic aromatic substitution (SNAr) reactions. The presence of strong electron-withdrawing groups, specifically the nitro group at the para-position and the fluorine atom at the ortho-position relative to the benzamide group, significantly activates the aromatic ring towards attack by nucleophiles. libretexts.org

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it. libretexts.org In a subsequent step, the leaving group, which in this case is the highly electronegative fluorine atom, is expelled, restoring the aromaticity of the ring.

The fluorine atom is an excellent leaving group in this context, often better than other halogens. youtube.com This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the strong electron-withdrawing inductive effect of fluorine on the carbon atom being attacked. youtube.com Therefore, derivatives of this compound can react with a variety of nucleophiles (such as amines, alkoxides, and thiolates) to displace the fluorine atom and introduce new functional groups onto the aromatic ring. nih.gov

Reduction of the Nitro Group to Amino Group

The reduction of the nitro group in this compound and its derivatives is a crucial transformation, yielding the corresponding 4-aminobenzamides. These amino compounds are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. researchgate.net

A variety of reagents and methods can accomplish this reduction. As discussed previously, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a clean and highly efficient method. researchgate.net Other effective, metal-free options have also been developed. For example, the use of tetrahydroxydiboron (B82485) in water provides a mild and chemoselective method for reducing aromatic nitro compounds. organic-chemistry.org

Alternative methods that have been successfully used for the reduction of nitroarenes include:

Metal/Acid Systems: Classic methods using metals like iron, tin, or zinc in acidic conditions are robust and widely used, though they generate significant waste. wikipedia.org

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C or Raney Nickel) can also effect the reduction. niscpr.res.in

Sodium Borohydride Systems: While NaBH₄ alone does not typically reduce nitro groups, its reactivity can be enhanced by additives. A combination of NaBH₄ and catalytic amounts of Ni(OAc)₂·4H₂O in wet acetonitrile has been shown to reduce various nitro compounds to their corresponding amines efficiently at room temperature. orientjchem.org

The choice of method often depends on the presence of other functional groups in the molecule, as chemoselectivity can be a critical concern. organic-chemistry.org

| Reagent/System | Conditions | Key Feature | Reference |

|---|---|---|---|

| H₂ / Pd/C | Varies (often RT, atmospheric pressure) | Environmentally benign, high yield | researchgate.net |

| NaBH₄ / Ni(OAc)₂·4H₂O | Room Temperature | Mild conditions, short reaction times | orientjchem.org |

| Zinc or Magnesium / Hydrazine glyoxylate | Room Temperature | Rapid, selective, avoids expensive metals | niscpr.res.in |

| Iron / Acid | Reflux | Traditional, cost-effective | wikipedia.org |

Formation of Related Benzamide Analogs and Intermediates

This compound serves as a building block for a variety of other useful chemical intermediates and analogs. Its synthesis and subsequent reactions are key steps in multi-step synthetic sequences.

The precursor to this compound is often 2-fluoro-4-nitrobenzoic acid. chemicalbook.com This acid can be synthesized by the oxidation of 2-fluoro-4-nitrotoluene using an oxidizing agent like potassium permanganate (KMnO₄), often in the presence of a phase transfer catalyst to improve efficiency. researchgate.netchemicalbook.com The resulting 2-fluoro-4-nitrobenzoic acid can then be converted to the primary amide, this compound, or to other substituted amides. For example, reaction with a chlorinating agent followed by amination with methylamine yields N-methyl-2-fluoro-4-nitrobenzamide. researchgate.net

Furthermore, the functional groups on this compound can be transformed to create other analogs. For instance, the amide group can be dehydrated to form the corresponding nitrile, 2-fluoro-4-nitrobenzonitrile. This reaction can be carried out using dehydrating agents like phosphorus pentoxide (P₂O₅). google.com These nitrile derivatives are also valuable intermediates in organic synthesis. google.com The synthesis of various benzamide analogs substituted with heterocyclic rings, such as 1,2,4-oxadiazole, often involves multi-step processes including esterification, cyanation, cyclization, and aminolysis reactions, demonstrating the versatility of benzamide intermediates. nih.gov

Reactions Involving Conversion to Benzonitrile (B105546) Derivatives

The conversion of this compound to its corresponding benzonitrile derivative, 2-Fluoro-4-nitrobenzonitrile, is a significant chemical transformation. This reaction is typically achieved through dehydration of the primary amide group. A common and effective method involves the use of a dehydrating agent system composed of phosphorus pentoxide (P₂O₅) and hexamethyldisiloxane (B120664) in a suitable solvent. chemicalbook.comgoogle.com

The reaction proceeds by heating a mixture of this compound with the dehydrating agents in a solvent like 1,2-dichloroethane. The process is usually conducted under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Refluxing the mixture for several hours leads to the formation of 2-Fluoro-4-nitrobenzonitrile in high yield. chemicalbook.com For instance, a reported synthesis using this methodology achieved a 95% yield of the desired benzonitrile product. chemicalbook.comgoogle.com Other dehydrating systems mentioned in the broader literature for converting benzamides to benzonitriles include reagents like oxalyl chloride in combination with a base, although these may involve more expensive or toxic materials. google.com

Below is an interactive data table summarizing a typical reaction condition for this conversion.

| Reactant | Reagent System | Solvent | Temperature | Time | Yield | Reference |

| This compound | Phosphorus pentoxide/ Hexamethyldisiloxane | 1,2-Dichloroethane | 100 °C (Reflux) | 4 hr | 95% | chemicalbook.com |

Reaction Mechanism Elucidation

The reaction chemistry of this compound is dominated by nucleophilic aromatic substitution (SNAr), owing to the electronic properties of its substituents. The presence of a strong electron-withdrawing nitro group (-NO₂) para to the fluorine atom, a good leaving group, makes the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles. masterorganicchemistry.comnih.gov

Mechanistic Studies of Substitution Reactions

The mechanism of nucleophilic aromatic substitution on activated aryl fluorides like this compound has been a subject of extensive study. For decades, the classical mechanism was described as a two-step addition-elimination process. masterorganicchemistry.comspringernature.comnih.gov

Addition Step : A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.govnih.gov The electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge through resonance. masterorganicchemistry.com

Elimination Step : The aromaticity of the ring is restored by the departure of the fluoride (B91410) leaving group.

However, more recent computational and experimental studies, including kinetic isotope effect (KIE) investigations, have provided compelling evidence that not all SNAr reactions follow this stepwise path. nih.govspringernature.com A "concerted" mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step through a Meisenheimer-like transition state, has been proposed. springernature.comnih.gov

Whether the reaction is stepwise or concerted depends on several factors, including the stability of the potential Meisenheimer complex. springernature.com For highly electron-deficient substrates, such as those with multiple nitro groups, the intermediate is often stable enough for the reaction to proceed stepwise. nih.govnih.gov In contrast, for less activated systems, the concerted pathway may be favored. springernature.com It is suggested that many SNAr reactions exist on a mechanistic continuum between the distinct stepwise and concerted models. nih.gov

Understanding Reaction Kinetics and Thermodynamics

In the context of the classical two-step SNAr mechanism, the kinetics are often determined by the relative rates of the two steps. For most nucleophilic aromatic substitutions involving good leaving groups like fluoride, the initial addition of the nucleophile to form the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.comresearchgate.net This is because the high electronegativity of fluorine makes the C-F bond strong, but it also strongly activates the carbon for nucleophilic attack. The reactivity order for halogens in SNAr is generally F > Cl > Br > I, which is the reverse of their C-X bond strength and highlights that bond breaking is not typically involved in the slowest step. masterorganicchemistry.com

The thermodynamics of the reaction are heavily influenced by the stability of the Meisenheimer intermediate. The presence of the para-nitro group in this compound provides significant thermodynamic stabilization to this complex through resonance delocalization of the negative charge. masterorganicchemistry.com This stabilization lowers the activation energy for its formation, thereby accelerating the reaction. Computational studies have been employed to model the energy profiles of these reactions, comparing the stability of intermediates and transition states to elucidate the most likely reaction pathway. nih.govresearchgate.net

Role of Catalysts in Reaction Pathways

While many SNAr reactions on activated substrates like this compound proceed readily without a catalyst, certain catalysts can enhance reaction rates or enable reactions with weaker nucleophiles. Phase-transfer catalysts (PTCs) are notable in this regard. researchgate.net These catalysts, such as quaternary ammonium salts like tetramethylammonium (B1211777) fluoride (TMAF), facilitate the transfer of an anionic nucleophile from an aqueous or solid phase into an organic phase where the aromatic substrate is dissolved. google.com This increases the effective concentration and nucleophilicity of the attacking species in the organic phase, leading to a significant rate enhancement.

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques

A variety of sophisticated spectroscopic methods have been employed to characterize 2-Fluoro-4-nitrobenzamide, each providing unique insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the arrangement of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated dimethyl sulfoxide (DMSO-d₆), reveals distinct signals for the aromatic and amide protons.

Based on available data, the aromatic protons of this compound exhibit characteristic chemical shifts. A patent document reports the following proton NMR data: a doublet of doublets at approximately 8.16 ppm (J = 10.0, 2.0 Hz) and a multiplet in the region of 8.03-8.10 ppm. These signals correspond to the protons on the fluoronitrophenyl ring, with their specific splitting patterns and chemical shifts influenced by the electron-withdrawing effects of the nitro and amide groups, as well as the coupling with the adjacent fluorine atom. The amide protons typically appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 8.16 | dd | 10.0, 2.0 |

| Aromatic H | 8.03-8.10 | m | - |

¹H NMR Data for this compound in DMSO-d₆.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide, nitro, and fluoro-aromatic moieties.

Key expected vibrational frequencies include:

N-H stretching: The amide N-H stretching vibrations are anticipated to appear as two distinct bands in the region of 3400-3200 cm⁻¹, characteristic of a primary amide.

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected around 1680-1650 cm⁻¹.

NO₂ stretching: The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are predicted to be observed near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-F stretching: The carbon-fluorine (C-F) stretching vibration is typically found in the 1250-1000 cm⁻¹ region.

Aromatic C-H and C=C stretching: Vibrations associated with the aromatic ring would also be present.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. The Raman spectrum of this compound would also exhibit bands corresponding to the various functional groups. The symmetric vibrations, such as the symmetric stretching of the nitro group, often produce strong signals in Raman spectra. The aromatic ring vibrations are also typically prominent.

Mass Spectrometry (MS, HRMS, ESI-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₅FN₂O₃), the molecular weight is 184.13 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) would reveal the fragmentation pattern of the molecule. Common fragmentation pathways for benzamides include the cleavage of the amide bond. For this compound, one would expect to observe fragment ions corresponding to the loss of the amide group (-NH₂) and subsequent fragmentation of the 2-fluoro-4-nitrobenzoyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the nitro-substituted aromatic system. The presence of the nitro group, a strong chromophore, will likely result in significant absorption in the UV region. The π → π* transitions of the aromatic ring and the n → π* transition of the nitro group are the expected electronic transitions.

X-ray Crystallography and Crystal Structure Analysis

To date, no publicly available single-crystal X-ray diffraction data for this compound has been found in the reviewed literature. X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide valuable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide group, which dictates the packing of the molecules in the crystal lattice.

Based on a thorough review of available scientific literature, a complete article focusing on the specific compound “this compound” as per the requested detailed outline cannot be generated at this time. The required experimental data, particularly from single-crystal X-ray diffraction studies, which is essential for discussing crystallographic parameters, hydrogen bonding, and conformational angles, does not appear to be publicly available for this specific compound.

Similarly, dedicated studies correlating experimental vibrational spectroscopy with Density Functional Theory (DFT) calculations for this compound were not found. The existing research focuses on derivatives or related molecules, and extrapolating that data would be scientifically inaccurate.

Therefore, the following sections of the requested outline cannot be addressed with factual, verifiable information:

Vibrational Spectroscopy and DFT Calculations

Density Functional Theory (DFT) for Molecular Geometry Optimization

To provide an accurate and authoritative article, primary research determining the crystal structure and performing detailed spectroscopic analysis on this compound would be required. Without such foundational data, generating the requested content would lead to speculation and inaccuracies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Specific HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy values, as well as the corresponding energy gap for this compound, are not available in the reviewed literature. This data is essential for discussing the molecule's chemical reactivity, kinetic stability, and charge transfer characteristics.

Molecular Electrostatic Potential (MEP) Mapping

A calculated MEP map for this compound, which would illustrate the electrostatic potential and identify regions susceptible to nucleophilic and electrophilic attack, has not been published. Without this visualization, a discussion of its reactive sites based on charge distribution cannot be conducted.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

There are no available studies that have performed Hirshfeld surface analysis on the crystal structure of this compound. Consequently, data tables quantifying the contributions of different intermolecular contacts (e.g., H···H, O···H, N···H, F···H) and the corresponding 2D fingerprint plots, which are crucial for understanding its crystal packing interactions, could not be generated.

Non-Covalent Interaction (NCI) Analysis

An NCI analysis, which identifies and visualizes the nature and strength of non-covalent interactions within the molecule or in its crystal lattice, has not been reported for this compound. This prevents any detailed description of its stabilizing weak interactions, such as hydrogen bonds or van der Waals forces.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of 2-Fluoro-4-nitrobenzamide. These calculations provide a foundational understanding of the molecule's behavior and potential as a pharmacophore.

While specific computational studies detailing the drug-like properties of this compound are not extensively available in the public domain, the principles of computational drug-likeness can be applied. These properties are typically predicted using computational models that assess a molecule's pharmacokinetic and pharmacodynamic potential. For a molecule like this compound, key drug-like properties that would be evaluated include its molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. These parameters are crucial in determining a compound's potential for oral bioavailability and membrane permeability, often guided by frameworks such as Lipinski's Rule of Five.

For a related series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, computational predictions of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were performed. These studies indicated that most of the synthesized compounds were predicted to be safe with acceptable druggable properties.

Below is a hypothetical table of predicted drug-like properties for this compound based on its structure, illustrating the type of data generated in such computational assessments.

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | 184.12 g/mol | Yes (< 500) |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 (estimated) | Yes (< 5) |

| Hydrogen Bond Donors | 1 (from the amide group) | Yes (< 5) |

| Hydrogen Bond Acceptors | 4 (2 from nitro, 1 from amide, 1 from fluoro) | Yes (< 10) |

| Polar Surface Area | ~80-90 Ų (estimated) | N/A |

Note: The values in this table are estimations based on the chemical structure of this compound and typical values for similar functional groups. They are for illustrative purposes and have not been derived from a specific published computational study on this exact molecule.

Quantum chemical calculations can determine the fundamental electronic parameters of a molecule. The total energy of a molecule, calculated at its optimized geometry, is a measure of its stability. The ionization energy (IE) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when a molecule gains an electron. These properties are crucial for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions.

For many organic molecules, these values are calculated using DFT methods. The ionization potential can be related to the energy of the Highest Occupied Molecular Orbital (HOMO), and the electron affinity can be related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Specifically, IE ≈ -E(HOMO) and EA ≈ -E(LUMO).

Below is an illustrative table of how such data would be presented.

| Parameter | Conceptual Formula | Significance |

| Total Energy | E_total | Indicates the overall stability of the molecule. |

| Ionization Energy (IE) | IE = E(N-1) - E(N) ≈ -E_HOMO | Relates to the ease of oxidation. |

| Electron Affinity (EA) | EA = E(N) - E(N+1) ≈ -E_LUMO | Relates to the ease of reduction. |

Note: This table describes the parameters and their significance. Specific numerical values for this compound would require dedicated DFT calculations.

Chemical hardness (η) and softness (S) are concepts derived from DFT that describe the resistance of a molecule to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap, suggesting higher reactivity.

These parameters are calculated from the ionization energy and electron affinity:

Hardness (η): η = (IE - EA) / 2

Softness (S): S = 1 / η

A high chemical hardness suggests that the molecule is less likely to undergo chemical reactions. In the context of drug design, these parameters can provide insights into the metabolic stability of a compound. A study on chlorinated polycyclic aromatic hydrocarbons highlighted the correlation of chemical hardness with their biological activity.

An example of how these properties would be tabulated is provided below.

| Parameter | Formula | Relation to Reactivity |

| Chemical Hardness (η) | (IE - EA) / 2 | Higher value indicates lower reactivity and higher stability. |

| Chemical Softness (S) | 1 / η | Higher value indicates higher reactivity. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Larger gap correlates with higher hardness and stability. |

Note: This table explains the concepts. Quantitative values for this compound are pending specific computational studies.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. This information is valuable for understanding the photophysical properties of a compound and can be correlated with experimental UV-Vis spectra.

TD-DFT calculations can elucidate the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different functional groups. For nitro-substituted aromatic compounds, TD-DFT studies often reveal low-energy transitions associated with the nitro group, which can influence the color and photostability of the molecule. A study on nitro-substituted pyridocoumarins, for instance, utilized TD-DFT to understand their spectral features and the influence of the nitro group on their electronic transitions.

A representative TD-DFT data table would include the following information:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | - | - | - | e.g., HOMO → LUMO |

| S0 → S2 | - | - | - | e.g., HOMO-1 → LUMO |

| S0 → S3 | - | - | - | e.g., HOMO → LUMO+1 |

Note: The entries in this table are placeholders and would be populated with specific values from a TD-DFT calculation on this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the interactions of small molecules with biological macromolecules, providing a dynamic and interactive view of potential drug-target engagement.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial in structure-based drug design for identifying potential biological targets and optimizing lead compounds.

While specific docking studies for this compound are not widely published, research on structurally similar compounds provides valuable insights. For instance, derivatives of nitrobenzamide have been investigated as anti-inflammatory agents through their interaction with inducible nitric oxide synthase (iNOS). Molecular docking of these compounds revealed that the number and orientation of the nitro groups were important for efficient binding to the enzyme.

In another relevant area, benzamide (B126) derivatives are known to bind to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. Molecular docking and dynamics simulations of novel CRBN ligands have shed light on the specific interactions that govern binding affinity. These studies often highlight the importance of hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket of CRBN. For example, studies on potent CRBN binders have identified salt bridge interactions with residues like Glu377 as being critical for high-affinity binding.

The table below illustrates the kind of information that would be generated from a molecular docking study of this compound with a hypothetical target protein.

| Parameter | Description |

| Binding Energy / Docking Score (kcal/mol) | A measure of the predicted binding affinity; more negative values indicate stronger binding. |

| Interacting Residues | The amino acids in the receptor's binding site that form contacts with the ligand. |

| Types of Interactions | The nature of the forces stabilizing the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. |

| Predicted Pose | The three-dimensional orientation of the ligand within the binding site. |

Note: This table outlines the typical outputs of a molecular docking simulation. The specific results would depend on the chosen protein target and the docking software used.

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability

For instance, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents employed MD simulations to validate the stability of the most active compound within the binding site of target enzymes like α-glucosidase and α-amylase. nih.gov The root mean square deviation (RMSD) of the protein-ligand complex was analyzed over the simulation period to assess its stability. A stable RMSD curve suggests that the ligand remains securely bound in its initial docked pose, indicating a stable interaction. nih.govresearchgate.net Such analyses for this compound would be crucial in any drug discovery pipeline to predict how strongly it might bind to a potential biological target. The simulations also revealed the significant role of water molecules in mediating ligand-protein interactions. nih.gov

A hypothetical MD simulation of this compound bound to a target protein would involve tracking the atomic coordinates of the system over time. Key metrics that would be analyzed are presented in the table below.

| Simulation Metric | Purpose | Implication for this compound |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein-ligand complex from its initial docked pose. | A low and stable RMSD would suggest a stable binding mode. |

| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual amino acid residues in the protein. | Can identify key residues that are either stabilized or destabilized upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | Would reveal the specific hydrogen bond donors and acceptors on this compound that are critical for binding. |

| Binding Free Energy Calculation (e.g., MM-GBSA) | Estimates the free energy of binding of the ligand to the protein. | A lower binding free energy would indicate a more favorable interaction. |

Force Field-Based Conformational Analysis

The three-dimensional conformation of a molecule is critical for its biological activity. Force field-based conformational analysis is a computational method used to determine the preferred spatial arrangement of atoms in a molecule. For this compound, the presence of the fluorine atom at the ortho position to the amide group is expected to have a significant impact on its conformational preferences.

Studies on related fluorinated benzamides have shown that ortho-fluorine substitution can induce non-planarity between the carboxamide group and the aromatic ring. nih.govresearchgate.net For example, a conformational analysis of 2,6-difluoro-3-methoxybenzamide revealed that its lowest energy conformation is non-planar, with a dihedral angle of -27° between the amide and the phenyl ring. This is in contrast to its non-fluorinated counterpart, 3-methoxybenzamide, which prefers a planar conformation to maximize conjugation. nih.gov This non-planar conformation in the fluorinated analogue was found to be crucial for its interaction with its protein target. nih.govresearchgate.net

It is therefore plausible that this compound also adopts a non-planar conformation. The ortho-fluorine atom can sterically interact with the amide group, forcing it out of the plane of the benzene ring. This twisting would be a key structural feature to consider in docking studies and rational drug design. The conformational analysis of this compound would involve rotating the key rotatable bonds and calculating the potential energy at each increment to generate a potential energy surface.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods are invaluable in elucidating these relationships. While specific computational SAR studies for this compound are not documented, we can infer potential SAR trends from related nitrobenzamide analogues.

For a series of 4-nitro-N-phenylbenzamides evaluated for anticonvulsant properties, the nature and position of substituents on the N-phenyl ring were found to be critical for activity. Computational SAR studies, such as 3D-QSAR (Quantitative Structure-Activity Relationship), could be applied to a series of this compound analogues to understand the structural requirements for a desired biological activity.

A typical 3D-QSAR study involves the following steps:

Generation of a dataset: A series of analogues of this compound with known biological activities would be required.

Molecular modeling and alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculation of molecular fields: Steric and electrostatic fields around the molecules are calculated using a probe atom.

Statistical analysis: Partial least squares (PLS) analysis is used to derive a correlation between the variations in the molecular fields and the biological activities.

The output of a 3D-QSAR study is a contour map that indicates regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity. For example, a map might show that a bulky substituent is favored at a certain position, while an electronegative group is preferred at another.

In Silico Predictions for Biological Activity and ADMET

Prediction of Pharmacokinetic Properties

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are crucial for its development as a drug. mdpi.com For this compound, these properties can be estimated using various computational models, often based on its physicochemical properties.

Based on studies of similar benzamide and nitroaromatic compounds, we can predict the likely pharmacokinetic profile of this compound. researchgate.netjonuns.com

| Pharmacokinetic Parameter | Predicted Property for this compound (based on analogues) | Rationale |

| Oral Bioavailability | Good | Benzamide derivatives often exhibit good intestinal absorption. mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Likely to be permeable | The relatively small size and moderate lipophilicity, influenced by the fluorine atom, may allow it to cross the BBB. |

| CYP450 Inhibition | Potential for inhibition | Aromatic nitro groups can be substrates or inhibitors for cytochrome P450 enzymes. |

| Plasma Protein Binding | Moderate to High | Benzamide derivatives often exhibit significant binding to plasma proteins. |

| Solubility | Moderate | The nitro group may decrease aqueous solubility, while the amide and fluoro groups could have a counteracting effect. |

Prediction of Drug-Likeness and Druggability

"Drug-likeness" is a qualitative concept that assesses a compound's suitability for development as a drug based on its physicochemical properties. Several rule-based filters are used for this purpose, with Lipinski's Rule of Five being the most common.

A compound is generally considered drug-like if it satisfies the following criteria:

Molecular weight (MW) ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

For this compound, we can calculate these properties:

Molecular Formula: C₇H₅FN₂O₃

Molecular Weight: 184.13 g/mol

LogP (predicted): Approximately 1.5 - 2.0

Hydrogen Bond Donors: 2 (from the amide NH₂)

Hydrogen Bond Acceptors: 4 (from the carbonyl oxygen, two oxygens of the nitro group, and the fluorine atom)

Based on these calculated values, this compound adheres to Lipinski's Rule of Five, suggesting it has a favorable drug-like profile.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

A comprehensive in silico ADMET profile predicts a compound's behavior in the body. nih.gov While specific predictions for this compound require specialized software, general expectations can be derived from the chemical structure and data from related compounds. nih.govresearchgate.net

| ADMET Parameter | Prediction for this compound | Rationale/Concerns |

| Absorption | High intestinal absorption predicted. | Fulfills drug-likeness criteria which are often correlated with good absorption. |

| Distribution | Likely to distribute into tissues. | Moderate lipophilicity suggests it will not be confined to the bloodstream. |

| Metabolism | The nitro group is a key site for metabolism, likely via reduction to an amino group. The aromatic ring may also undergo hydroxylation. | The metabolic products could have different activity and toxicity profiles. |

| Excretion | Likely to be excreted renally after metabolic modification to more polar compounds. | |

| Toxicity | Potential for toxicity. | Aromatic nitro compounds are a class of "structural alerts" for potential mutagenicity (Ames toxicity) and hepatotoxicity. jonuns.com |

Medicinal Chemistry and Biological Activity General Categories, No Specific Details

Benzamide (B126) Scaffold in Drug Design

Benzamide and its derivatives are integral to the development of a wide array of therapeutic agents. This structural motif is found in drugs with diverse pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer agents. The versatility of the benzamide scaffold lies in its ability to form key interactions with biological targets and the relative ease with which its structure can be modified to optimize potency and pharmacokinetic properties.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The unique properties of fluorine can lead to improved metabolic stability, increased binding affinity for target proteins, and enhanced membrane permeation. The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the drug's half-life in the body. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its interactions with biological targets and potentially increasing its potency.

The strategic placement of fluorine can have a significant impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These modifications can ultimately lead to a more effective and safer therapeutic agent.

| Property | Effect of Fluorine Substitution |

| Metabolic Stability | Increased due to the strength of the C-F bond. |

| Binding Affinity | Can be enhanced through altered electronic interactions. |

| Lipophilicity | Generally increased, which can improve membrane permeability. |

| pKa | Can be altered, affecting the ionization state of the molecule. |

The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's biological activity. In medicinal chemistry, the nitro group has been incorporated into various drugs, where it can play a role in their mechanism of action. For instance, the bioreduction of a nitro group can lead to the formation of reactive intermediates that have cytotoxic effects, a property that has been exploited in the design of antimicrobial and anticancer agents. The presence of a nitro group can also impact a drug's pharmacokinetic properties and its interactions with specific biological targets.

| Feature | Impact of the Nitro Group |

| Electronic Properties | Acts as a strong electron-withdrawing group. |

| Biological Activity | Can be a pharmacophore, contributing to therapeutic effects. |

| Mechanism of Action | Can undergo bioreduction to produce cytotoxic species. |

| Toxicity | May also act as a toxicophore, requiring careful consideration in drug design. |

Potential Therapeutic Applications

While specific studies on the biological activities of 2-Fluoro-4-nitrobenzamide are not extensively documented in publicly available research, the known properties of its chemical components suggest potential applications in several therapeutic areas.

Benzamide derivatives have been investigated for their potential as antimicrobial agents. The incorporation of a nitro group, a feature of some known antimicrobial drugs, suggests that this compound could be explored for similar activity. The mechanism of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell, leading to the generation of toxic radicals that damage cellular components.

Certain benzamide-containing compounds have demonstrated anti-inflammatory properties. Research has shown that some benzamides can inhibit the production of pro-inflammatory cytokines. The potential for this compound to exhibit anti-inflammatory activity would need to be investigated through targeted biological screening.

The development of novel anticancer agents is a critical area of research. Both benzamide and nitroaromatic compounds have been explored as scaffolds for the design of new cancer therapies. Nitroaromatic compounds, in particular, have been investigated as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be reduced to a cytotoxic species that selectively kills cancer cells. The combination of the benzamide scaffold with a nitro group in this compound makes it a candidate for investigation into its potential anticancer effects.

Prodrug Strategies and Drug Delivery Systems

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This strategy is often used to overcome poor solubility, instability, or low bioavailability. researchgate.net The nitroaromatic group present in this compound is a key feature in a specific type of prodrug strategy known as hypoxia-activated prodrugs (HAPs). nih.gov Solid tumors often contain regions of low oxygen (hypoxia), where nitroreductase enzymes are upregulated. nih.gov These enzymes can selectively reduce the nitro group of a prodrug, triggering the release of a cytotoxic agent specifically within the tumor microenvironment. nih.govnih.gov This targeted activation minimizes damage to healthy, well-oxygenated tissues. While this compound is not itself a prodrug, its nitroaromatic moiety represents a "trigger" that could be incorporated into the design of HAPs for cancer therapy.

Structure-Activity Relationship (SAR) Investigations (General Principles)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For benzamide derivatives, SAR investigations have revealed critical insights into the roles of substituent placement and their physicochemical properties.

The biological activity of benzamide derivatives is highly sensitive to the position and nature of substituents on the aromatic ring. Different substitution patterns can lead to vastly different pharmacological profiles.

Antipsychotic Agents: In a series of benzamide derivatives acting as D2/5-HT2 antagonists, the substitution pattern on the benzamide ring was crucial for activity. For example, moving a fluorine substituent from the 4-position to the 6-position of an isatoic anhydride precursor significantly altered the properties of the final compound. acs.org

Cholinesterase Inhibitors: For benzamide and picolinamide derivatives designed as acetylcholinesterase (AChE) inhibitors, the position of a dimethylamine side chain dramatically influenced activity and selectivity. Compounds with a para-substituted side chain showed more potent inhibition and higher selectivity for AChE compared to those with meta- or ortho-substitution. nih.gov

Anthelmintic Agents: In a class of ortho-substituted benzamides with nematicidal activity, the presence of an electron-withdrawing group (like -CF3) in the ortho position was found to be a key determinant for binding to the target enzyme, complex II. nih.gov

These examples underscore the principle that the ortho-fluoro and para-nitro substitution pattern of this compound provides a distinct chemical scaffold whose biological potential would be heavily dependent on how it is further derivatized and the specific biological target being pursued.

Table 1: Influence of Substituent Position on Biological Activity in Benzamide Derivatives

| Compound Class | Target | Optimal Substituent Position | Biological Effect | Reference |

|---|---|---|---|---|

| Picolinamide Derivatives | Acetylcholinesterase | para | Potent inhibitory activity and high selectivity. | nih.gov |

| Benzamide Derivatives | C. elegans complex II | ortho | Enhanced nematicidal activity due to electrostatic interactions. | nih.gov |

| Thiosemicarbazide Derivatives | Staphylococci sp. | ortho (fluorine) | Highest antibacterial activity compared to meta and para isomers. |

The steric and electronic properties of substituents are the underlying drivers of the SAR observations.

Electronic Effects: The electron-withdrawing nature of the fluorine and nitro groups in this compound significantly lowers the electron density of the aromatic ring. This electronic modification is critical for molecular recognition. For instance, in nematicidal benzamides, the electrostatic gradient established by an ortho electron-withdrawing group is crucial for complementarity with the receptor's binding pocket. nih.gov In other systems, electron-donating groups may be favored to enhance activity. acs.org

Steric Effects: Steric hindrance plays a critical role in how a molecule can orient itself within a binding site. An ortho-substituent can force the amide moiety to rotate out of the plane of the benzene ring, which can either enhance or diminish binding depending on the target's topology. nih.gov For example, in some larvicidal benzamides, less steric bulk on the aniline portion of the molecule was correlated with higher activity. nih.gov Conversely, in other cases, larger substituents are used to probe the size of a binding pocket or to block metabolic pathways.

The interplay of these effects is complex. An electron-withdrawing group might be favorable electronically but may be too large sterically, or its position might induce an unfavorable conformation. The specific arrangement of a small, highly electronegative fluorine atom at the 2-position and a strong electron-withdrawing nitro group at the 4-position makes this compound a unique starting material for exploring these intricate steric and electronic relationships in drug design.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2-Fluoro-4-nitrobenzamide from reaction mixtures, impurities, and other complex matrices. The choice of technique depends on the sample's nature and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to its polarity and thermal lability. A reverse-phase approach is typically employed for aromatic amides.

Method Parameters: A typical HPLC method for a compound like this compound would involve a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a mixture. Detection is commonly achieved using a UV detector, as the aromatic ring and nitro group in this compound absorb UV radiation.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) can be utilized for the analysis of this compound, particularly for assessing its purity. However, due to the compound's polarity and potential for thermal degradation, derivatization may be necessary to improve its volatility and thermal stability.

Method Parameters: For GC analysis, a capillary column with a non-polar or medium-polarity stationary phase is generally used. The choice of detector is critical; a Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a mass spectrometer (MS) offers definitive identification. The oven temperature program is optimized to ensure good separation of the analyte from any impurities.

Interactive Data Table: Illustrative GC Parameters for Aromatic Amide Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | FID or MS |

| Detector Temperature | 300 °C (FID) |

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions involving this compound and for preliminary purity checks. sigmaaldrich.com

Method Parameters: A typical TLC analysis would use a silica gel plate as the stationary phase. The mobile phase, or eluent, is a mixture of solvents with varying polarities, such as ethyl acetate and hexane. The choice of solvent ratio is crucial for achieving good separation. Visualization of the spots can be achieved under UV light, as the aromatic nature of this compound allows it to absorb UV radiation and appear as a dark spot on a fluorescent background. umich.edu

Interactive Data Table: Representative TLC System for Nitroaromatic Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Chamber | Saturated with mobile phase vapor |

| Visualization | UV light (254 nm) |

Spectroscopic Detection Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure. ¹H NMR would provide information about the protons on the aromatic ring and the amide group. ¹³C NMR would show distinct signals for each carbon atom in the molecule, including those in the aromatic ring, the carbonyl group, and any aliphatic carbons if present in derivatives.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification. The fragmentation pattern can help to confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present in this compound. Characteristic absorption bands would be expected for the N-H and C=O bonds of the amide group, the C-F bond, and the N-O bonds of the nitro group.

UV-Visible Spectroscopy : This technique can be used for quantitative analysis, as the concentration of the compound in a solution is proportional to its absorbance at a specific wavelength. The aromatic ring and nitro group contribute to the UV absorbance of this compound.

Sample Preparation and Derivatization Techniques

Proper sample preparation is critical to ensure accurate and reliable analytical results. The specific approach depends on the analytical technique and the sample matrix.

For Chromatographic Analysis : Samples are typically dissolved in a suitable solvent that is compatible with the chromatographic system. For HPLC, this is often the mobile phase itself. For GC, a volatile organic solvent is used. Filtration of the sample solution is important to remove any particulate matter that could damage the chromatographic column.

Derivatization : For GC analysis, derivatization might be necessary to increase the volatility and thermal stability of this compound. This could involve converting the amide group to a less polar derivative, such as a silyl derivative. libretexts.org

Quality Control and Reference Standards

The use of well-characterized reference standards is fundamental for the accurate quantification of this compound and for the validation of analytical methods.

Reference Standards : A primary reference standard of this compound with a certified purity is required for quantitative analysis. This standard is used to prepare calibration curves to which the response of the unknown sample is compared.

Method Validation : Any analytical method used for the quantification of this compound must be validated to ensure its reliability. Validation parameters typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Environmental and Toxicological Considerations in Research General Research Aspects

Environmental Fate and Transport Studies (Research Focus)

The environmental fate and transport of a chemical describe its behavior upon release into the environment, including its movement, distribution, and transformation. cdc.gov These characteristics are governed by a compound's physical and chemical properties. epa.gov Key areas of study include biotic and abiotic degradation processes (such as hydrolysis, photolysis, and biodegradation), sorption to soil and sediment, and potential for bioconcentration. epa.gov While specific experimental data on the environmental fate and transport of 2-Fluoro-4-nitrobenzamide are not extensively available, the research focus for similar chemical structures provides a framework for assessment.

The adsorption and desorption characteristics of a compound determine its mobility in soil and aquatic environments. This behavior is critical for assessing its potential to leach into groundwater or move into surface water. nih.gov Research on structurally related compounds, such as other benzimidazole-based fungicides, indicates that soil organic matter and clay content are the most significant factors governing sorption capacity. researchgate.neteurasianjournals.com

Studies on similar compounds are typically conducted using a batch equilibrium method. nih.govresearchgate.net In this method, soil samples are equilibrated with solutions of the chemical at various concentrations. The amount of chemical adsorbed to the soil is then calculated, and the data are often fitted to models like the Freundlich isotherm to quantify the adsorption behavior. nih.govresearchgate.net Desorption studies are also performed to understand the reversibility of the binding, which indicates how readily the compound might be released back into the soil solution. researchgate.net For many related fungicides, desorption is often limited, suggesting that the compounds are firmly retained by soil particles. researchgate.neteurasianjournals.com

Hazard Assessment and Safety Data in Research Settings

The hazard assessment for a research chemical relies on data compiled in Safety Data Sheets (SDS). While an SDS for this compound is not widely available, data from closely related compounds like 2-fluoro-4-nitrobenzoic acid and other fluoro-nitrobenzamides provide essential guidance for safe laboratory practices. fishersci.comaksci.com These compounds are generally classified as irritants to the skin and eyes and may cause respiratory irritation. fishersci.comaksci.com

| GHS Hazard Statements (for related compounds) |

| H315 : Causes skin irritation. fishersci.comaksci.com |

| H319 : Causes serious eye irritation. fishersci.comaksci.com |

| H335 : May cause respiratory irritation. fishersci.comaksci.com |

To mitigate the risks identified in the hazard assessment, specific precautionary measures must be followed in a laboratory setting. This includes a combination of engineering controls, personal protective equipment (PPE), and safe work practices. fishersci.comaksci.com

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors. fishersci.comaksci.com

Eyewash stations and safety showers must be readily accessible in the immediate work area. fishersci.com

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. chemicalbook.com

Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use. chemicalbook.comthermofisher.com Lab coats or other protective clothing are required to prevent skin contact. fishersci.com

Respiratory Protection: If ventilation is inadequate or dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com

Safe Handling Practices:

Avoid contact with skin, eyes, and clothing. fishersci.com

Avoid the formation and inhalation of dust. fishersci.comfishersci.com

Wash hands thoroughly after handling the compound. aksci.com

Do not eat, drink, or smoke in areas where the chemical is handled or stored. chemicalbook.com

In case of a spill, evacuate the area, ensure adequate ventilation, and use appropriate PPE. Spilled material should be swept up or collected using non-sparking tools and placed into a suitable, labeled container for disposal. chemicalbook.comfishersci.com

| GHS Precautionary Statements (for related compounds) |

| Prevention |

| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. aksci.com |

| P264: Wash skin thoroughly after handling. aksci.com |

| P271: Use only outdoors or in a well-ventilated area. aksci.com |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. aksci.com |

| Response |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. aksci.com |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. aksci.com |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. aksci.com |

| P312: Call a POISON CENTER or doctor if you feel unwell. aksci.com |

| Storage |

| P403+P233: Store in a well-ventilated place. Keep container tightly closed. aksci.com |

| P405: Store locked up. aksci.com |

| Disposal |

| P501: Dispose of contents/container to an approved waste disposal plant. aksci.com |

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.comfishersci.comechemi.com Some related compounds recommend storage at room temperature or under an inert atmosphere. fishersci.comsigmaaldrich.com Containers should be clearly labeled and checked regularly for leaks. apolloscientific.co.uk

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and amines. fishersci.com

Waste Management and Disposal in Research (General Research Aspects)

The overriding principle of laboratory waste management is that no procedure should begin without a clear plan for the disposal of all generated waste. nih.gov Chemical waste generators are responsible for ensuring that waste is correctly identified, segregated, and handled according to institutional and regulatory standards. fishersci.com

Waste Collection and Segregation:

Chemical waste, including reaction byproducts and contaminated materials (e.g., filter paper, absorbents), must be collected in a designated, leak-proof container that is chemically compatible with the waste. nih.govdartmouth.edu

Do not mix incompatible waste streams. nih.gov For example, halogenated and non-halogenated solvent wastes are often collected separately.

Waste containers must be kept closed except when adding waste and must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents. dartmouth.edu

Disposal Procedures:

Disposal of this compound and its contaminated materials must be handled through an approved waste disposal plant. aksci.com It should never be disposed of down the drain or in the regular trash. dartmouth.edu

Empty Containers: Containers that held the chemical must be managed properly. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste. dartmouth.edu For highly toxic chemicals, the first three rinses must be collected. dartmouth.edu After thorough rinsing, labels should be removed or defaced before the container is discarded or recycled. nih.gov